

Valecobulin (CKD-516): A Technical Guide to a Novel Vascular Disrupting Agent

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Compound of Interest

Compound Name: Ckd-516

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Executive Summary

Valecobulin (**CKD-516**) is a promising, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, S-516. As a potent inhibitor of β -tubulin polymerization, Valecobulin functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the established tumor vasculature. This leads to a rapid reduction in blood flow, inducing extensive tumor necrosis. Concurrently, by disrupting microtubule dynamics in cancer cells, Valecobulin induces a G2/M cell cycle arrest, culminating in apoptosis. This dual mechanism of action, targeting both the tumor's blood supply and the cancer cells directly, makes Valecobulin a compelling candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents. This guide provides an in-depth overview of the preclinical and clinical data on Valecobulin, detailed experimental protocols, and a summary of the underlying signaling pathways.

Mechanism of Action

Valecobulin's primary mechanism of action is the inhibition of tubulin polymerization. Its active form, S-516, binds to the colchicine-binding site on β -tubulin, preventing the formation of microtubules. This disruption of the microtubule network has two major consequences in the context of cancer therapy:

- **Vascular Disruption:** In the endothelial cells lining the tumor blood vessels, the disruption of the microtubule cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This results in a rapid shutdown of blood flow to the tumor core, leading to extensive hemorrhagic necrosis.^[1] Evidence suggests that the Rho signaling pathway is involved in the cytoskeletal changes that lead to vascular disruption.^[2]
- **Antiproliferative Effects:** In cancer cells, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase.^[3] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of executioner caspases, such as caspase-3.^{[4][5][6]}

Quantitative Preclinical and Clinical Data

The following tables summarize the quantitative data from preclinical and clinical studies on Valecobulin (**CKD-516**) and its active metabolite, S-516.

Table 1: In Vitro Cytotoxicity of S-516

Cell Line	Cancer Type	IC50 (µM)	Assay	Incubation Time	Reference
HL-60	Human Promyelocytic Leukemia	0.11	MTT	72 hrs	^[7]
H460	Non-Small Cell Lung Carcinoma	Not specified, but used at 10 nM	Cell Proliferation	Not specified	^[3]
HUVEC	Human Umbilical Vein Endothelial Cells	Not specified, but used at 10 nM	Cytoskeletal Changes	Not specified	^[3]

Note: Comprehensive IC50 data for a wide range of cancer cell lines is not readily available in a single public source. The provided data is from individual studies.

Table 2: In Vivo Antitumor Efficacy of Valecobulin (CKD-516)

Tumor Model	Treatment	Dose and Schedule	Tumor Growth Inhibition (TGI) / Outcome	Reference
H460 Xenograft	CKD-516 + Gemcitabine	CKD-516: 2.5 mg/kg, i.p.; Gemcitabine: 40 mg/kg	Delayed tumor growth up to 57% vs. control and 36% vs. gemcitabine alone.	[3]
H1975 Xenograft (EGFR-TKI resistant NSCLC)	CKD-516 + Docetaxel	Not specified	Significantly smaller tumor size in combination vs. monotherapy.	[7]
A549 Xenograft (KRAS mutant NSCLC)	CKD-516 (oral) + Docetaxel	CKD-516: t.i.w. or q.d.	Enhanced antitumor effect with more frequent oral CKD-516 administration in combination.	[7]
Lung Squamous Cell Carcinoma Xenograft	CKD-516 + Irradiation (IR)	CKD-516: 3 mg/kg; IR: 2 Gy/day	Combination significantly reduced tumor volume and delayed tumor growth.	[8]
SMAD4-deficient Colon Cancer Syngeneic Model	CKD-516 + anti-PD-1 Antibody	Not specified	Synergistic antitumor effect.	[2]

Table 3: Pharmacokinetic Parameters of Valecobulin (CKD-516) and S-516

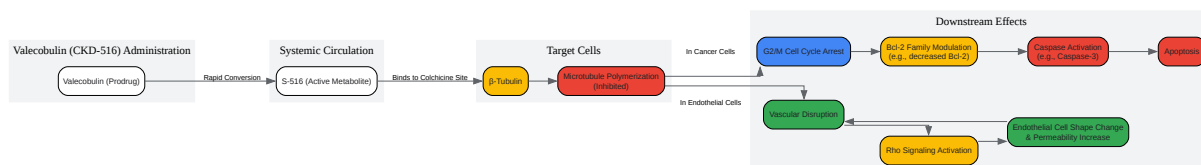
Species	Formulation	Dose	Cmax	Tmax	AUC	Half-life (t _{1/2})	Bioavailability (BA)	Reference
Rat (Male)	Oral	4 mg/kg	-	-	-	-	18.0% (for S-516)	[9]
Rat (Female)	Oral	4 mg/kg	-	-	-	-	29.2% (for S-516)	[9]
Human (Phase I)	Intravenous	1-12 mg/m ²	Dose-dependent	-	Dose-linearity observed	-	-	[10]
Human (Phase I)	Oral	15-20 mg/day	-	-	-	4.6 - 6.1 hours (for S-516)	-	[11]

Note: Cmax, Tmax, and AUC values are not consistently reported across all preclinical studies in publicly available literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Valecobulin's mechanism of action involves the modulation of key signaling pathways leading to cell cycle arrest, apoptosis, and vascular disruption.

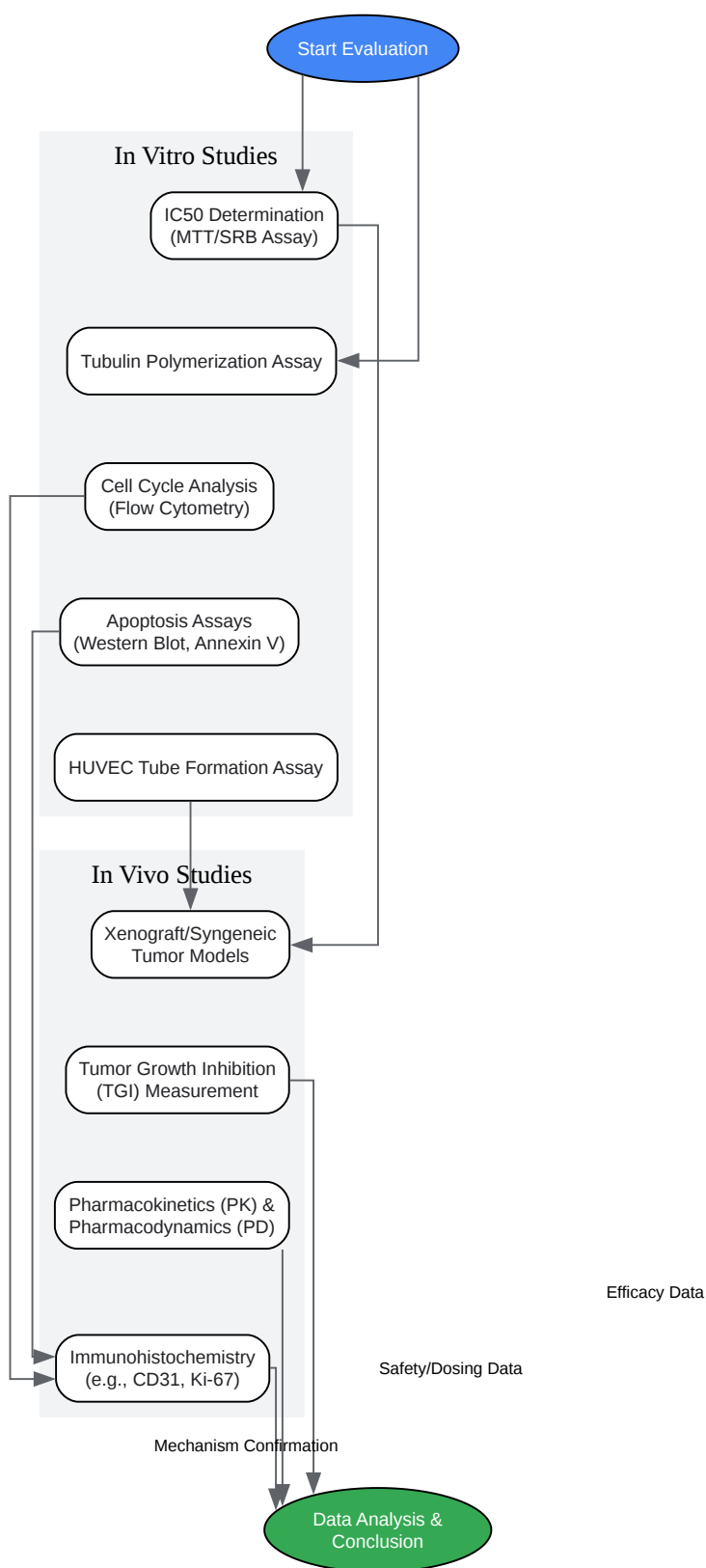


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Caption: Mechanism of action of Valecobulin (**CKD-516**).

Experimental Workflow: In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Valecobulin.



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Caption: Preclinical evaluation workflow for Valecobulin.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of Valecobulin. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Tubulin Polymerization Assay

This assay measures the effect of S-516 on the in vitro polymerization of purified tubulin.

Materials:

- Purified tubulin (>99%)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- S-516 stock solution (in DMSO)
- Positive control (e.g., colchicine)
- Vehicle control (DMSO)
- Temperature-controlled microplate reader (340 nm absorbance)
- 96-well plates

Protocol:

- Preparation: Thaw all reagents on ice. Prepare a working stock of S-516 and controls by diluting in General Tubulin Buffer. Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.
- Assay Setup: Add diluted S-516, controls, or vehicle to the wells of a 96-well plate.
- Initiation: To initiate polymerization, add the cold tubulin polymerization mix to each well.

- **Data Acquisition:** Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
- **Data Analysis:** Plot absorbance versus time. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of S-516 on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line of interest
- S-516
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Protocol:

- **Cell Treatment:** Seed cells and allow them to adhere. Treat cells with various concentrations of S-516 or vehicle (DMSO) for a specified time (e.g., 24 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells. Wash with PBS and centrifuge.
- **Fixation:** Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.

- **Data Acquisition:** Analyze the samples on a flow cytometer.
- **Data Analysis:** Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.

Western Blot for Apoptosis Markers

This protocol detects the activation of apoptotic pathways through the cleavage of key proteins like caspase-3 and PARP.

Materials:

- Cancer cell line of interest
- S-516
- RIPA buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Protocol:

- **Cell Treatment and Lysis:** Treat cells with S-516. Harvest cells and lyse in RIPA buffer.

- **Protein Quantification:** Determine the protein concentration of the lysates.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane in blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.
- **Analysis:** Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2, are indicative of apoptosis.

Immunocytochemistry for Tubulin Staining

This method visualizes the effect of S-516 on the microtubule network within cells.

Materials:

- Cells grown on coverslips
- S-516
- PBS
- Fixative (e.g., 4% paraformaldehyde or cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibody (e.g., anti- α -tubulin)
- Fluorescently labeled secondary antibody

- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

Protocol:

- Cell Treatment: Treat cells grown on coverslips with S-516.
- Fixation and Permeabilization: Wash cells with PBS. Fix with paraformaldehyde or methanol. If using paraformaldehyde, permeabilize with Triton X-100.
- Blocking: Block with 1% BSA in PBS for 30 minutes.
- Antibody Staining: Incubate with anti- α -tubulin primary antibody for 1 hour. Wash with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- Counterstaining and Mounting: Wash with PBS. Counterstain with DAPI. Mount the coverslips onto microscope slides using mounting medium.
- Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network into a diffuse pattern is expected in treated cells.

Conclusion

Valecobulin (**CKD-516**) is a novel vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Preclinical and early clinical data demonstrate its potential as a potent anticancer agent, both as a monotherapy and in combination with chemotherapy, radiotherapy, and immunotherapy. Its dual action of disrupting tumor vasculature and directly inducing cancer cell apoptosis provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Valecobulin.

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